5-Methanesulfonyl-2-methylfuran-3-carboxylic acid
Description
5-Methanesulfonyl-2-methylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a methyl group at position 2, a carboxylic acid group at position 3, and a methanesulfonyl (-SO₂CH₃) substituent at position 5 (Figure 1). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural uniqueness lies in the electron-withdrawing methanesulfonyl group, which enhances reactivity in substitution and coupling reactions.
Properties
IUPAC Name |
2-methyl-5-methylsulfonylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-4-5(7(8)9)3-6(12-4)13(2,10)11/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCHUQNCAUEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-2-methylfuran-3-carboxylic acid typically involves the sulfonation of 2-methylfuran followed by carboxylation. One common method includes the reaction of 2-methylfuran with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group. This is followed by oxidation and carboxylation steps to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
5-Methanesulfonyl-2-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The methanesulfonyl group at position 5 distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Table 1: Substituent and Molecular Data
Physicochemical Properties
- Solubility : The methanesulfonyl group enhances polarity compared to alkyl or aryl substituents, improving solubility in polar solvents (e.g., DMSO, acetone) .
- Reactivity : The electron-withdrawing nature of the sulfonyl group facilitates nucleophilic aromatic substitution, contrasting with the aldehyde group in 5-formyl analogs .
- Stability : Sulfonyl derivatives are generally more stable under acidic conditions than sulfonamide or ester analogs .
Biological Activity
5-Methanesulfonyl-2-methylfuran-3-carboxylic acid (CAS No. 1934412-32-4) is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features, which include a furan ring, a methanesulfonyl group, and a carboxylic acid functional group. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and potential applications.
Structural Characteristics and Reactivity
The presence of the methanesulfonyl group significantly enhances the reactivity of this compound. This group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The compound's structure positions it as a promising candidate for interactions with various biological targets, potentially leading to therapeutic effects.
Study on Furan Derivatives
A study investigating various furan derivatives highlighted their potential as non-nucleoside inhibitors against viral infections. Although this compound was not specifically tested, the findings suggest that compounds with similar structures could be explored for antiviral activity. The study emphasized the importance of structural modifications in enhancing bioactivity .
Synthesis and Biological Testing
Research has indicated that the synthesis of this compound can be achieved through various methods, which may include reactions involving other furan derivatives. The potential for this compound to act as an intermediate in synthesizing biologically active molecules is noteworthy. For instance, its ability to interact with specific molecular targets could lead to advancements in drug development .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Tert-butyl-4-hydroxymethyl-2-methylfuran-3-carboxylic acid | Contains a tert-butyl group and hydroxymethyl substituent | Enhanced steric hindrance affecting reactivity |
| 5-Hydroxymethyl-2-furancarboxylic acid | Hydroxymethyl group instead of methanesulfonyl | Lacks sulfonyl functionality, altering reactivity |
| 5-Methylfuran-3-carboxylic acid | Simple carboxylic acid without additional groups | Less functional diversity compared to the target compound |
This table illustrates how structural variations influence the biological activity and potential applications of these compounds.
Future Directions
The unique structure and potential reactivity of this compound warrant further investigation into its biological properties. Future research should focus on:
- In vitro and In vivo Studies : To assess the pharmacological effects and mechanisms of action.
- Structure–Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced bioactivity.
- Exploration of Therapeutic Applications : Particularly in areas such as anti-inflammatory and antimicrobial therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
